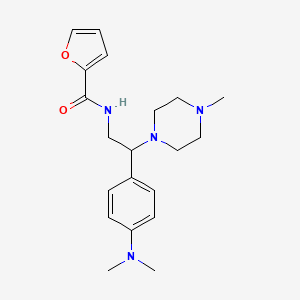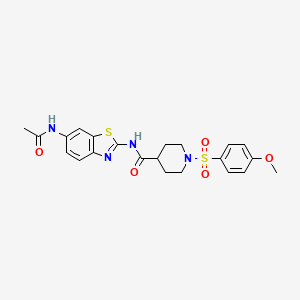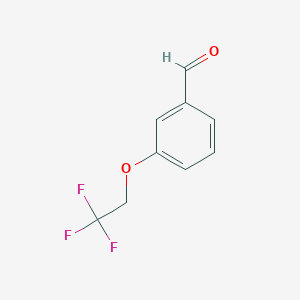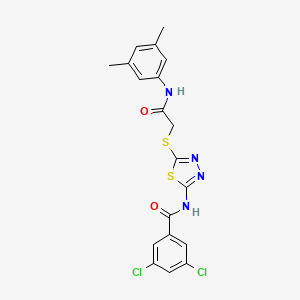![molecular formula C10H13FN6O2S B2859260 5-[(二甲基磺酰氨基)甲基]-1-(4-氟苯基)四唑 CAS No. 921061-95-2](/img/structure/B2859260.png)
5-[(二甲基磺酰氨基)甲基]-1-(4-氟苯基)四唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrazoles are synthetic or man-made organic heterocyclic compounds that consist of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms . They do not occur in nature and have the largest number of nitrogen atoms for any viable heterocycle .
Synthesis Analysis
Tetrazoles can be synthesized in a variety of ways, such as by Knorr reaction or through the pyrazoline pathway, which is the reaction of α, β-unsaturated ketone with hydrazine derivatives or semicarbazide, followed by oxidative aromatization to the corresponding pyrazole molecules .Molecular Structure Analysis
The tetrazole ring system has attracted much attention in medicinal chemistry. Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .Chemical Reactions Analysis
Tetrazoles exhibit both electron-donating and electron-withdrawing properties due to the nitrogen-rich conjugated structure . They can form thiolate anions in the presence of bases .Physical And Chemical Properties Analysis
Tetrazoles are distinguished by their high nitrogen content. They possess several electron-donating centers and can be used as polydentate ligands in complex formation with diverse metals .科学研究应用
合成和结构分析
合成和晶体结构:已经合成并对四唑衍生物(包括具有特定取代基(如氟苯基)的四唑衍生物)进行了结构分析。例如,N-[(二甲基氨基)亚甲基]-4-[1-(4-硝基苯基)-1H-四唑-5-基]苯磺酰胺的合成揭示了其分子结构的见解,并通过分子对接研究证明了其作为环氧合酶-2 抑制剂的潜力,尽管它缺乏抑制效力 (Al-Hourani 等人,2016)。
用于代谢稳定性的氟化化合物:对某些化合物的氟化类似物(如 BMS-3)的研究表明,结构修饰可以显着增强代谢稳定性并减少药代动力学特征的变异性。这些发现强调了氟化基团在开发更稳定和更有效化合物中的重要性 (Zhang 等人,2007)。
在材料科学中的应用
聚合物材料:已经开发出含有二甲基硅烷单元的新型聚合物,展示了四唑衍生物在制造具有高热稳定性和独特光学性质的材料方面的多功能性。这些聚合物由于在极性和非极性溶剂中的溶解性,以及形成光滑、无针孔涂层的潜力,因此在各种应用中很有前景 (Hamciuc 等人,2005)。
光物理性质
调节溶液相光物理性质:已经研究了四唑衍生物的光物理性质,揭示了它们对溶剂极性的敏感性以及在基于荧光的技术中的潜在应用。这些性质对于设计新的荧光团和理解这些化合物与其环境之间的相互作用至关重要 (Ghosh 等人,2013)。
作用机制
Target of Action
The primary targets of the compound 5-[(Dimethylsulfamoylamino)methyl]-1-(4-fluorophenyl)tetrazole are currently unknown. This compound belongs to the tetrazole family, which is known for its diverse biological applications . .
Mode of Action
Without specific information on the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. Tetrazoles are known to act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . They possess both electron-donating and electron-withdrawing properties, which could influence their interaction with targets .
Biochemical Pathways
Tetrazoles in general have been found to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive activities . .
Pharmacokinetics
Tetrazolate anions are known to be more soluble in lipids than carboxylic acids, which could allow the compound to penetrate more easily through cell membranes . This could potentially enhance the bioavailability of the compound.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the diverse biological activities of tetrazoles, it’s likely that this compound could have multiple effects at the molecular and cellular level .
安全和危害
未来方向
生化分析
Biochemical Properties
5-[(Dimethylsulfamoylamino)methyl]-1-(4-fluorophenyl)tetrazole: plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator. The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, altering its conformation and activity.
Cellular Effects
The effects of 5-[(Dimethylsulfamoylamino)methyl]-1-(4-fluorophenyl)tetrazole on cells are profound. It influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate cell function by affecting the expression of specific genes, leading to changes in protein synthesis and cellular behavior . Additionally, it can impact metabolic pathways, altering the flux of metabolites and the overall metabolic state of the cell.
Molecular Mechanism
At the molecular level, 5-[(Dimethylsulfamoylamino)methyl]-1-(4-fluorophenyl)tetrazole exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, it can lead to changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-[(Dimethylsulfamoylamino)methyl]-1-(4-fluorophenyl)tetrazole can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of 5-[(Dimethylsulfamoylamino)methyl]-1-(4-fluorophenyl)tetrazole vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of metabolic pathways and gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm.
Metabolic Pathways
5-[(Dimethylsulfamoylamino)methyl]-1-(4-fluorophenyl)tetrazole: is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing their activity and the overall metabolic flux. This compound can affect the levels of specific metabolites, leading to changes in cellular metabolism. Its role in these pathways highlights its potential as a modulator of metabolic activity.
Transport and Distribution
Within cells and tissues, 5-[(Dimethylsulfamoylamino)methyl]-1-(4-fluorophenyl)tetrazole is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . These interactions determine the compound’s distribution within different cellular compartments and tissues, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of 5-[(Dimethylsulfamoylamino)methyl]-1-(4-fluorophenyl)tetrazole plays a crucial role in its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization affects its function, as it may interact with specific biomolecules within these compartments, influencing their activity and the overall cellular response.
属性
IUPAC Name |
5-[(dimethylsulfamoylamino)methyl]-1-(4-fluorophenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN6O2S/c1-16(2)20(18,19)12-7-10-13-14-15-17(10)9-5-3-8(11)4-6-9/h3-6,12H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVUGQSKAHFERD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCC1=NN=NN1C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2859178.png)
![(E)-ethyl 2-((benzofuran-2-carbonyl)imino)-1-(3-methoxypropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2859182.png)
![(2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2859183.png)

![3-((4-bromophenyl)sulfonyl)-N-(1-phenylethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2859187.png)


![N-(4-methoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2859192.png)


![N-{4-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,2,4-oxadiazol-3-yl]phenyl}ethanesulfonamide](/img/structure/B2859197.png)
![3-(Propan-2-yl)-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2859198.png)
![Spiro[2.5]octan-4-one](/img/structure/B2859199.png)
